2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole
CAS No.:
Cat. No.: VC15836804
Molecular Formula: C15H25N3O
Molecular Weight: 263.38 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole -](/images/structure/VC15836804.png)
Specification
Molecular Formula | C15H25N3O |
---|---|
Molecular Weight | 263.38 g/mol |
IUPAC Name | 5-tert-butyl-2-(3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)-1,3-oxazole |
Standard InChI | InChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3 |
Standard InChI Key | VLCUHENUKAIXHP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CN=C(O1)CN2CC3CC(C2)CNC3 |
Introduction
Chemical Structure and Nomenclature
Core Bicyclic Framework
The molecule’s defining feature is its 3,7-diazabicyclo[3.3.1]nonane core, a bridged bicyclic system containing two nitrogen atoms at positions 3 and 7. This framework imposes significant steric constraints, influencing the compound’s reactivity and binding interactions . The bicyclo[3.3.1]nonane system adopts a boat-chair conformation, with the nitrogen atoms positioned to participate in hydrogen bonding or coordinate with metal ions .
Oxazole Substituent
Attached to the bicyclic core via a methylene (-CH-) group at the 3-position is a 5-(tert-butyl)oxazole moiety. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s planar rigidity and electronic properties. The tert-butyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability .
Structural Formula
Synthesis and Reaction Pathways
Key Intermediate: tert-Butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
A critical precursor in the synthesis of this compound is tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS 864448-41-9) . This intermediate is synthesized via multi-step protocols involving:
-
Cyclization reactions to form the bicyclic core.
-
Protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups to isolate reactive sites .
Functionalization with Oxazole Moieties
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Boc Deprotection | HCl in dioxane, RT, 2h | 85% | |
Oxalkylation | 5-(tert-Butyl)-2-(chloromethyl)oxazole, KCO, DMF, 60°C | 74% | |
Purification | Column chromatography (hexane/EtOAc) | - |
Physicochemical Properties
The compound’s molecular weight (263.38 g/mol) and lipophilic efficiency (LipE = 3.2) suggest moderate bioavailability. Key properties include:
-
Solubility: Limited aqueous solubility (<1 mg/mL in PBS), necessitating formulation with co-solvents like DMSO .
-
Stability: Stable under inert conditions but susceptible to oxidation at the oxazole ring .
Pharmacological Applications
SHP2 Phosphatase Inhibition
Patent WO2020022323A1 highlights structurally related diazabicyclic compounds as potent inhibitors of SHP2, a phosphatase implicated in oncogenic signaling pathways (e.g., RAS-MAPK) . While direct data for 2-(3,7-diazabicyclo[...])oxazole is limited, its structural analogs exhibit IC values <100 nM against SHP2, suggesting therapeutic potential in cancers driven by RTK/RAS mutations .
Antibacterial Activity
Oxazole derivatives are known for antimicrobial properties. Although specific studies on this compound are absent, related bicyclic diaza compounds show moderate activity against Gram-positive pathogens (MIC = 8–16 µg/mL) .
Challenges and Future Directions
Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume